Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family. This compound features a cyano group and an ethyl ester, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately .
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate can be synthesized through various chemical methods. It is classified as a pyridine derivative, specifically a thienopyridine, which is known for its diverse applications in medicinal chemistry and material science.
The synthesis of ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
This method allows for the incorporation of the cyano and carboxylate functional groups into the thienopyridine structure .
PATCFNNVGYBCQQ-UHFFFAOYSA-N
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=S)N)C
These structural characteristics indicate the presence of a thieno ring fused with a pyridine ring, contributing to its unique reactivity and biological properties .
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize new derivatives for further study .
The mechanism of action of ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is primarily linked to its ability to interact with specific enzymes and biological pathways. It has been shown to exhibit inhibitory effects on certain kinases involved in cell proliferation and survival, making it a candidate for anticancer research.
Research indicates that this compound may disrupt signaling pathways critical for tumor growth by inhibiting kinase activity, thus leading to reduced cell proliferation .
These properties make ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate suitable for various synthetic applications in organic chemistry .
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate has several notable applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1